3,4-Dihydro-4-acetyl-2-methyl-2H-pyrido(3,2-b)-1,4-oxazine
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Overview
Description
3,4-Dihydro-4-acetyl-2-methyl-2H-pyrido(3,2-b)-1,4-oxazine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. Compounds of this type are often of interest due to their potential biological activity and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-4-acetyl-2-methyl-2H-pyrido(3,2-b)-1,4-oxazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the oxazine ring: This step may involve the reaction of the pyridine derivative with an appropriate reagent to form the oxazine ring.
Acetylation and methylation: These functional groups can be introduced through standard acetylation and methylation reactions using reagents like acetic anhydride and methyl iodide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-4-acetyl-2-methyl-2H-pyrido(3,2-b)-1,4-oxazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
3,4-Dihydro-4-acetyl-2-methyl-2H-pyrido(3,2-b)-1,4-oxazine may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-4-acetyl-2-methyl-2H-pyrido(3,2-b)-1,4-oxazine would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar nitrogen-containing ring structures.
Oxazine derivatives: Compounds with similar oxygen-containing ring structures.
Uniqueness
3,4-Dihydro-4-acetyl-2-methyl-2H-pyrido(3,2-b)-1,4-oxazine is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
CAS No. |
89970-16-1 |
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Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
1-(2-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)ethanone |
InChI |
InChI=1S/C10H12N2O2/c1-7-6-12(8(2)13)10-9(14-7)4-3-5-11-10/h3-5,7H,6H2,1-2H3 |
InChI Key |
KZJOUDYFSVIGBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C2=C(O1)C=CC=N2)C(=O)C |
Origin of Product |
United States |
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